molecular formula C23H21FN2O2 B1162239 5-fluoro PB-22 5-hydroxyquinoline isomer

5-fluoro PB-22 5-hydroxyquinoline isomer

Cat. No. B1162239
M. Wt: 376.4
InChI Key: DBBSWUCEVLGAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 5-hydroxyquinoline isomer differs from 5-fluoro PB-22 by having the ester linkage inserted at the fifth, rather than eighth, position of the quinoline moiety. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Toxicology

  • Study 1 : Analytical differentiation is vital in forensic drug analysis, particularly for synthetic cannabinoids like 5-fluoro PB-22 and its isomers. Techniques such as gas chromatography–mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) are employed to differentiate between these compounds. This study provides significant insights into the distinct analytical properties of 5-fluoro PB-22 isomers, which is crucial for forensic toxicology and law enforcement (Kohyama et al., 2016).

Forensic Identification Methods

  • Study 2 : The separation and identification of 5-fluoro PB-22 and its isomers present challenges in forensic science. Utilizing techniques like GC-MS and solid deposition GC-infrared detection, alongside nuclear magnetic resonance spectroscopy, provides effective methods for identifying specific isomers of fluoro-PB-22 in seized materials (Tang et al., 2017).

Metabolism Study in Human Hepatocytes

  • Study 3 : Investigating the human metabolism of synthetic cannabinoids such as PB-22 and 5-fluoro PB-22 is essential for understanding their pharmacodynamic and toxicological properties. This study highlights the metabolic pathways and identifies several metabolites using high-resolution mass spectrometry, contributing to our understanding of these substances in a biological context (Wohlfarth et al., 2014).

Fluorescence Microscopy in Neurological Studies

  • Study 4 : The ability of 5-hydroxydopamine (related to 5-hydroxyquinoline) to form fluorescent products, demonstrated through histochemical analyses, opens avenues in neurological research, particularly in identifying specific neurotransmitters in tissue structures (Ehinger & Falck, 1969).

Application in Fluorescent Sensors

  • Study 5 : Derivatives of 8-hydroxyquinoline, such as 5-fluoro-8-hydroxyquinoline, have been used to develop fluorescent sensors that can selectively detect metal ions like Fe3+. This illustrates the application of such compounds in creating specific and sensitive detection tools in chemical analysis (Peng et al., 2007).

Neuroimaging Studies in Alzheimer's Research

  • Study 6 : Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline is used in PET imaging to investigate the 'metal hypothesis of Alzheimer's disease'. This research underscores the role of such compounds in advancing our understanding of neurodegenerative diseases (Liang et al., 2015).

properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI

InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2

InChI Key

DBBSWUCEVLGAQH-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCCF)C4=C3C=CC=C4

synonyms

quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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